1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol

Description

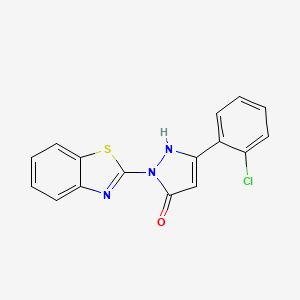

1-(1,3-Benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a 1,3-benzothiazole moiety at position 1, a 2-chlorophenyl group at position 3, and a hydroxyl group at position 4. The hydroxyl group at position 5 enhances polarity, enabling hydrogen bonding, which could affect solubility and binding affinity.

Properties

Molecular Formula |

C16H10ClN3OS |

|---|---|

Molecular Weight |

327.8 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-(2-chlorophenyl)-1H-pyrazol-3-one |

InChI |

InChI=1S/C16H10ClN3OS/c17-11-6-2-1-5-10(11)13-9-15(21)20(19-13)16-18-12-7-3-4-8-14(12)22-16/h1-9,19H |

InChI Key |

KHQCJENFDCYFLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)N(N2)C3=NC4=CC=CC=C4S3)Cl |

Origin of Product |

United States |

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and various pharmacological properties based on diverse research findings.

- Molecular Formula : C16H10ClN3OS

- Molecular Weight : 327.79 g/mol

- InChIKey : ZKRMEWRABCSTSI-UHFFFAOYSA-N

Synthesis

The synthesis of pyrazole derivatives often involves the reaction of hydrazine with various carbonyl compounds. The specific compound can be synthesized through a multi-step process involving the formation of the benzothiazole and chlorophenyl moieties followed by cyclization to form the pyrazole ring.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. In a study, it was found to exhibit significant inhibitory activity against Pseudomonas aeruginosa and Candida albicans . The results indicated that modifications in the pyrazole structure could enhance antimicrobial efficacy.

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| 1 | P. aeruginosa | 18 |

| 2 | C. albicans | 15 |

| 3 | E. coli | 20 |

Anti-inflammatory Activity

Research has shown that this compound possesses anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced inflammation in animal models, comparable to standard anti-inflammatory drugs like diclofenac sodium . The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Analgesic Activity

The analgesic effects of the compound were evaluated through various pain models. It exhibited notable analgesic activity, suggesting its potential use in pain management therapies .

Case Studies

- Study on Antimicrobial Properties :

- Investigation into Anti-inflammatory Effects :

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of benzothiazole and pyrazole exhibit significant antimicrobial activity. For instance, compounds incorporating the benzothiazole structure have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Candida albicans . Specifically, studies have demonstrated that 1-(1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-1H-pyrazol-5-ol has notable inhibitory effects on these pathogens.

Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic properties. In vivo studies have revealed that certain derivatives exhibit significant analgesic effects comparable to standard anti-inflammatory drugs like diclofenac sodium . This suggests potential applications in pain management therapies.

Antiparasitic Activity

Recent investigations have highlighted the potential of benzothiazole derivatives in treating parasitic infections. The compound's structural characteristics may enhance its efficacy against protozoan parasites, indicating its possible use as an antiprotozoal agent .

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of various benzothiazole derivatives, this compound was tested against clinical isolates of bacteria and fungi. The results showed significant inhibition zones compared to control groups, establishing its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Properties

A comparative study evaluated the anti-inflammatory effects of the compound using animal models subjected to induced inflammation. The results indicated that the compound significantly reduced inflammation markers and pain responses compared to untreated controls .

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Features

Key Observations:

Substitution at Position 1: The target compound and 10-F652424 share the 1,3-benzothiazol-2-yl group, which is linked directly to the pyrazole in the target but via a thioether in 10-F652423. Compound 5d () replaces benzothiazole with a thioether-propanoyl chain, reducing aromaticity but introducing a flexible linker that may enhance solubility .

Substitution at Position 3 :

- The 2-chlorophenyl group in the target compound differs from the 4-chlorophenylthio group in 10-F652424. The ortho-substitution in the target may increase steric hindrance compared to the para-substituted analog, affecting molecular conformation .

- Compound 7a () substitutes a trifluoromethyl group, introducing strong electron-withdrawing effects that could enhance metabolic stability but reduce polarity .

Substitution at Position 5: The hydroxyl group in the target compound and 3-chloro-1-phenyl-1H-pyrazol-5-ol () enables hydrogen bonding, which is absent in compounds like 7a (ethanone substitution). This feature may improve solubility and target affinity .

Key Insights:

- The target compound’s synthesis likely parallels methods used for 5d (), involving benzothiazole-2-thiol and a halogenated pyrazole precursor. However, the direct attachment of benzothiazole in the target may require optimized conditions for cyclization or coupling .

- The trifluoromethyl group in 7a () necessitates specialized reagents, highlighting the trade-off between functional group complexity and synthetic accessibility .

Preparation Methods

Condensation of Benzothiazole Derivatives with Hydrazine Intermediates

The most widely reported method involves condensation between benzothiazole-2-carbaldehyde derivatives and substituted hydrazines. For example, 2-chlorophenylhydrazine reacts with 1,3-benzothiazole-2-carbaldehyde under acidic conditions to form the pyrazole core . The reaction proceeds via cyclization of the hydrazone intermediate, followed by tautomerization to stabilize the 5-ol group (Figure 1).

Key Conditions :

-

Solvent: Ethanol or acetic acid

-

Catalyst: p-Toluenesulfonic acid (p-TSA)

-

Temperature: Reflux (80–100°C)

Mechanistic Insight :

-

Hydrazone Formation : Nucleophilic attack of hydrazine on the aldehyde carbonyl.

-

Cyclization : Acid-catalyzed intramolecular dehydration to form the pyrazole ring.

-

Tautomerization : Keto-enol equilibrium stabilizes the 5-ol form .

Multi-Step Synthesis via Pyrazole Intermediate Functionalization

A sequential approach builds the pyrazole ring before introducing the benzothiazole moiety. For instance, 3-(2-chlorophenyl)-1H-pyrazol-5-ol is synthesized first, followed by coupling with 2-chlorobenzothiazole using Ullmann or Suzuki-Miyaura cross-coupling .

Procedure :

-

Pyrazole Synthesis :

-

Ester Reduction :

-

Benzothiazole Coupling :

Optimization Challenges :

-

Steric hindrance from the 2-chlorophenyl group reduces coupling efficiency (yield: 50–62%) .

-

Purification requires column chromatography due to byproducts .

One-Pot Cyclocondensation of Diketones and Thioureas

A scalable one-pot method combines 1,3-diketones and thiourea derivatives under basic conditions. For example, 2-chlorophenylacetylacetone reacts with benzothiazole-2-thiourea in DMF with K₂CO₃ .

Reaction Scheme :

Advantages :

Limitations :

-

Requires strict stoichiometric control to avoid polysubstitution.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A 2015 study demonstrated a 15-minute synthesis of analogous pyrazolylbenzothiazoles using MW irradiation (300 W, 120°C) .

Protocol :

-

Mix 2-aminobenzothiazole, 2-chlorophenylacetyl chloride, and hydrazine hydrate in DMF.

-

Irradiate for 10–15 minutes.

Results :

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enable parallel synthesis for drug discovery. Wang resin-bound benzothiazole precursors react with Fmoc-protected pyrazole intermediates, followed by cleavage with TFA .

Steps :

-

Resin Functionalization : Load Wang resin with benzothiazole-2-carboxylic acid.

-

Pyrazole Assembly : Couple 3-(2-chlorophenyl)-5-hydroxy-1H-pyrazole via HBTU activation.

Throughput : 20–30 compounds per batch with 75–90% purity .

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Purification Complexity |

|---|---|---|---|---|

| Condensation | 65–78 | 6–8 h | Moderate | Column chromatography |

| Multi-Step | 50–62 | 12–24h | Low | Multiple steps |

| One-Pot | 70–82 | 3–4 h | High | Filtration |

| Microwave | 88 | 15 min | Moderate | Precipitation |

| Solid-Phase | 75–90 | 2–3 h | High | Filtration |

Q & A

Basic: How can the synthesis of this compound be optimized for improved yield and purity?

Methodological Answer:

The synthesis typically involves condensation reactions between hydrazine derivatives and substituted ketones or aldehydes. Key optimizations include:

- Reagent Ratios : Stoichiometric adjustments (e.g., 1:1.2 molar ratio of benzothiazole precursor to 2-chlorophenyl hydrazine) to minimize side products.

- Catalysis : Use of acetic acid or p-toluenesulfonic acid to accelerate cyclization .

- Temperature Control : Maintaining 80–90°C for 6–8 hours to ensure complete ring closure while avoiding decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: What advanced techniques validate its molecular structure and tautomeric behavior?

Methodological Answer:

- X-ray Crystallography : Resolves bond lengths (e.g., C–N bonds in pyrazole ring: ~1.34 Å) and confirms the keto-enol tautomerism by locating hydrogen atoms on the pyrazol-5-ol moiety .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 12.5–13.0 ppm (broad singlet) indicate the hydroxyl proton.

- ¹³C NMR : Signals at ~160 ppm confirm the carbonyl group in the enol form.

- IR Spectroscopy : Stretching vibrations at 3200–3400 cm⁻¹ (O–H) and 1650–1680 cm⁻¹ (C=O) differentiate tautomeric forms .

Advanced: How to design experiments for evaluating its biological activity against cancer targets?

Methodological Answer:

- In Vitro Assays :

- Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR) using fluorescence-based assays .

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only negative controls.

- Mechanistic Studies : Apoptosis detection via flow cytometry (Annexin V/PI staining) and ROS generation assays .

Advanced: What is the role of the 2-chlorophenyl group in modulating biological activity compared to other substituents?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Effects : The chloro group enhances electrophilicity, improving binding to cysteine residues in enzyme active sites.

- Comparative Studies : Replace 2-chlorophenyl with propyl (as in ) or fluorophenyl groups to assess changes in IC₅₀ values.

- Computational Docking : Molecular docking (AutoDock Vina) reveals stronger π-π stacking and hydrophobic interactions with the 2-chlorophenyl group in kinase pockets .

Advanced: How to analyze reaction mechanisms for its participation in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates via HPLC under varying pH and solvent polarities (e.g., DMF vs. THF) .

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxyl group origins in tautomerization.

- DFT Calculations : Gaussian09 simulations to map transition states and activation energies for cycloaddition pathways .

Advanced: What computational strategies predict its interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : GROMACS-based simulations to assess binding stability (e.g., RMSD < 2.0 Å over 100 ns).

- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in benzothiazole) using Schrödinger Phase .

- ADMET Prediction : SwissADME to evaluate solubility (LogP ~2.8) and cytochrome P450 interactions .

Basic: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Compare assay conditions (e.g., cell line variants, serum concentrations) from independent studies .

- Dose-Response Validation : Replicate experiments with standardized protocols (e.g., 48-hour exposure, 10% FBS).

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Advanced: What strategies optimize its solubility and bioavailability for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.